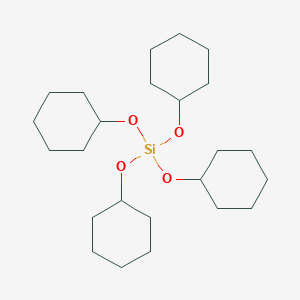
Tetracyclohexyl orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless to pale yellow liquid with low viscosity and low volatility. This compound is stable in air but should be kept away from water and strong oxidizing agents .
Preparation Methods
The synthesis of silicic acid (H4SiO4), tetracyclohexyl ester typically involves the reaction of silicic acid with cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Tetracyclohexyl orthosilicate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed to form silicic acid and cyclohexanol. This reaction is typically catalyzed by acids or bases.
Condensation: The compound can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures. This reaction is often facilitated by the presence of catalysts such as titanium or tin compounds.
Substitution: The ester groups can be substituted by other nucleophiles, such as alcohols or amines, to form different silicon-containing compounds.
Common reagents used in these reactions include water, alcohols, amines, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetracyclohexyl orthosilicate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing compounds and materials. It is also used in the preparation of siloxane polymers and resins.
Biology: The compound is used in the study of silicon metabolism and its role in biological systems. It is also used in the development of silicon-based biomaterials for medical applications.
Medicine: Silicic acid esters are investigated for their potential use in drug delivery systems and as components of medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silicic acid (H4SiO4), tetracyclohexyl ester involves its ability to form siloxane bonds through condensation reactions. These bonds are crucial for the formation of polymeric structures and materials. The compound can also undergo hydrolysis to release silicic acid, which can participate in various biochemical and chemical processes .
The molecular targets and pathways involved in its action include the formation of siloxane networks and the interaction with biological molecules such as proteins and enzymes. These interactions can influence the properties and functions of the resulting materials and systems .
Comparison with Similar Compounds
Tetracyclohexyl orthosilicate can be compared with other similar compounds, such as:
Tetraethyl orthosilicate (TEOS): TEOS is another ester of silicic acid, with ethyl groups instead of cyclohexyl groups.
Tetrapropyl orthosilicate: This compound has propyl groups instead of cyclohexyl groups.
Tetraethyl silicate: Similar to TEOS, this compound is used in the production of silica and silicate materials.
The uniqueness of silicic acid (H4SiO4), tetracyclohexyl ester lies in its specific ester groups, which can influence its reactivity and the properties of the resulting materials. The cyclohexyl groups provide steric hindrance and can affect the solubility and stability of the compound .
Properties
CAS No. |
15717-29-0 |
|---|---|
Molecular Formula |
C24H44O4Si |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
tetracyclohexyl silicate |
InChI |
InChI=1S/C24H44O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h21-24H,1-20H2 |
InChI Key |
KKZOJPJHWKWAID-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |
Canonical SMILES |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |
Key on ui other cas no. |
15717-29-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















